molecular formula C10H10IN3O2 B15344988 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester

Cat. No.: B15344988
M. Wt: 331.11 g/mol
InChI Key: QEEDSXUCIBILIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester (CAS 1168106-81-7) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. With a specified purity of 96% , this compound serves as a versatile synthetic intermediate for constructing novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to mimic purine nucleotides and act as a potent "warhead" that engages the hinge region of kinase ATP-binding sites through key hydrogen bonding interactions . The iodine substituent at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to diversify the scaffold and explore structure-activity relationships . This makes it an invaluable intermediate for creating targeted libraries for screening against various disease-relevant kinases. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinase targets, including PAK4 (p21-activated kinase 4), which is closely associated with cancers such as breast, pancreatic, and gastric cancers , as well as RET kinase, a driver in thoracic cancers including non-small cell lung cancer . Furthermore, recent research has explored halogenated pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted tyrosine kinase inhibitors with promising cytotoxic effects against various cancer cell lines . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet and handle this material with appropriate safety precautions, including wearing protective gloves and eye protection.

Properties

Molecular Formula

C10H10IN3O2

Molecular Weight

331.11 g/mol

IUPAC Name

ethyl 2-(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C10H10IN3O2/c1-2-16-9(15)5-14-4-8(11)7-3-12-6-13-10(7)14/h3-4,6H,2,5H2,1H3

InChI Key

QEEDSXUCIBILIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C2=CN=CN=C21)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction mixture is then quenched with a saturated solution of sodium thiosulfate, filtered, and washed with water to obtain the iodinated product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrrolopyrimidines, while oxidation reactions may produce corresponding oxo derivatives.

Scientific Research Applications

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrrolopyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Several structural analogs of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester exist, differing in substituents and functional groups (Table 1). Computational similarity scores highlight key differences:

Compound Name CAS No. Substituents Similarity Score
This compound 163622-50-2 5-Iodo, 7-acetic acid ethyl ester Reference compound
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine 1416354-36-3 5-Iodo, 2-amine 0.92
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 862729-13-3 5-Iodo, 7-methyl, 4-amine 0.80
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine 1080467-50-0 5-Chloro, 4-amine 0.70

Key Observations :

  • 862729-13-3 (similarity 0.80): Methylation at the 7-position and a 4-amine group enhance hydrophobicity and rigidity compared to the parent compound .
Physicochemical Properties
  • Solubility : The ethyl ester group in the parent compound enhances lipophilicity compared to amine-substituted analogs (e.g., 1416354-36-3), which may improve membrane permeability .
Spectroscopic and Configurational Analysis
  • CD Spectroscopy: The parent compound’s D-configuration was confirmed by matching Cotton effects (λext 242 nm, Δε −1.9; λext 210 nm, Δε −2.6) with natural nucleosides .
  • NMR Data : The 7-acetic acid ethyl ester group introduces distinct proton environments (e.g., ethyl CH₃ triplet at δ 1.2–1.4 ppm), differentiating it from amine-substituted analogs .

Biological Activity

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This enzyme is implicated in neurodegenerative diseases, notably Parkinson's disease. The compound's structure includes an iodine atom and an ethyl ester functional group, contributing to its reactivity and biological properties.

  • Molecular Formula : C₁₃H₁₄N₂O₂I
  • Molecular Weight : 293.1 g/mol

The presence of the iodine atom enhances the compound's potential for nucleophilic substitution reactions, while the ethyl ester moiety can undergo hydrolysis, yielding the corresponding acetic acid. This dual reactivity positions it as a versatile candidate for further chemical modifications aimed at enhancing its biological activity.

LRRK2 Inhibition

Research indicates that this compound acts as a promising LRRK2 inhibitor. Inhibition of this kinase is significant for therapeutic strategies targeting Parkinson's disease due to its role in cellular signaling pathways that are often disrupted in neurodegenerative conditions.

The mechanism by which this compound inhibits LRRK2 involves:

  • Binding Affinity : Studies utilizing molecular docking and kinase assays have demonstrated its binding affinity to LRRK2.
  • Cell-Based Assays : These assays reveal the compound's ability to modulate cellular pathways influenced by LRRK2 activity.

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrrolo[2,3-d]pyrimidine derivatives. The following table summarizes some related compounds and their unique features:

Compound NameSimilarity IndexUnique Features
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine0.92Different position of amino group
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine0.80Methyl substitution at position 7
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine0.70Chlorine instead of iodine
1H-Pyrrolo[2,3-b]pyridin-6-amine0.68Different ring structure
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine0.76Substitution at multiple positions

This comparison highlights the structural diversity within the pyrrolo[2,3-d]pyrimidine class and underscores the unique features of the compound .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM. Notably, one derivative showed comparable efficacy to established tyrosine kinase inhibitors (TKIs) like sunitinib.
    • Cell Cycle Analysis : Treatment with certain derivatives induced cell cycle arrest and apoptosis in HepG2 cells, which was associated with increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2.
    • Kinase Inhibition Assays : Specific compounds were evaluated against key kinases (EGFR, Her2, VEGFR2, CDK2), with some demonstrating superior potency compared to standard inhibitors.
    • Mechanistic Insights : The studies indicated that treatment with these compounds could alter cell cycle distribution significantly, suggesting potential applications in cancer therapy.

Q & A

(Basic) What are the standard synthetic routes for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with halogenation and esterification of pyrrolo[2,3-d]pyrimidine derivatives. For example:

  • Step 1 : Iodination of a precursor like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using iodine monochloride (ICl) in acetic acid .
  • Step 2 : Nucleophilic substitution to introduce the acetic acid ethyl ester group via reaction with ethyl bromoacetate under reflux in anhydrous ethanol .
  • Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm intermediate purity and regioselectivity .

Table 1 : Key synthetic steps and conditions

StepReagents/ConditionsPurposeYield Range
IodinationICl, AcOH, 80°CIntroduce iodine at C560–75%
EsterificationEthyl bromoacetate, K₂CO₃, EtOHAttach ethyl ester group50–65%

(Basic) What spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

Answer:

  • 1H/13C NMR : Essential for verifying the pyrrolo[2,3-d]pyrimidine core and substituents. Key signals include:
    • H7 (δ 6.8–7.2 ppm, singlet) for pyrrole protons .
    • Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₁IN₃O₂: 344.99) .
  • Discrepancy resolution : Conflicting NOE (nuclear Overhauser effect) data may arise from rotational isomerism in the ester group. Dynamic NMR or variable-temperature experiments resolve ambiguities .

(Advanced) How can computational methods optimize reaction pathways for higher yields and reduced by-products?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates. For example:

  • Reaction path analysis : Identifies energy barriers in iodination, favoring C5 substitution over C6 due to electron density distribution .
  • Solvent optimization : COSMO-RS simulations recommend polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during esterification .
    Table 2 : Computational vs. experimental yields
MethodPredicted YieldExperimental Yield
DFT (iodination)78%72%
COSMO-RS (esterification)70%65%

(Advanced) How do contradictory kinetic data for halogenation reactions arise, and how are they reconciled?

Answer:
Discrepancies in halogenation rates (e.g., iodination vs. bromination) stem from:

  • Substrate protonation states : The pyrrolo[2,3-d]pyrimidine core’s basicity (pKa ~3.5) influences reactivity. Under acidic conditions, protonation at N7 accelerates electrophilic substitution .
  • Competing pathways : Iodination may proceed via radical or ionic mechanisms depending on oxidants (e.g., ICl vs. N-iodosuccinimide) .
    Resolution : Kinetic isotope effects (KIE) and Hammett plots differentiate mechanisms. For example, a ρ value of +2.5 indicates a carbocation-like transition state in ionic pathways .

(Advanced) What strategies enhance kinase selectivity in analogs of this compound?

Answer:
Structural modifications guided by crystallography and docking studies:

  • C5 substituent tuning : Bulkier groups (e.g., ethyl vs. methyl) improve selectivity for JAK2 over JAK3 by steric hindrance in the ATP-binding pocket .
  • Ester bioisosteres : Replacing the ethyl ester with a carboxylic acid increases solubility but reduces cell permeability. Prodrug strategies (e.g., tert-butyl esters) balance these properties .
    Table 3 : Selectivity ratios (JAK2/JAK3) for analogs
Substituent at C5Selectivity Ratio
Iodo12:1
Ethyl18:1
Phenyl25:1

(Advanced) How are reaction impurities characterized and mitigated during scale-up?

Answer:

  • Common impurities :
    • Deiodinated by-products (e.g., 7H-pyrrolo[2,3-d]pyrimidine) due to reductive conditions .
    • Ester hydrolysis products under basic conditions .
  • Mitigation :
    • Use of radical scavengers (e.g., BHT) during iodination .
    • pH-controlled workup (pH 5–6) to prevent hydrolysis .
  • Analytical tools : LC-MS with charged aerosol detection (CAD) quantifies non-UV-active impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.